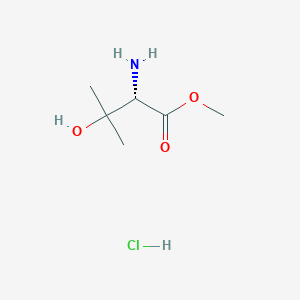
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds with structures similar to 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione have shown promise in antitumor activity. For instance, compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antitumor effects against various cell lines in vitro (Maftei et al., 2013).
Inhibition of Human Heart Chymase
Derivatives of 3-phenylsulfonylquinazoline-2,4-dione, which share structural similarities with the chemical , have been evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases (Fukami et al., 2000).
Synthesis and Biological Activities
The quinazoline-2,4(1H,3H)-dione scaffold, part of the compound's structure, is a versatile framework used in synthesizing various derivatives with significant biological activities. These activities include antimicrobial and anticancer effects, as seen in various synthesized derivatives (Zhou et al., 2013).
Hypotensive Effects
Some derivatives of quinazoline dione have shown significant hypotensive activity, suggesting potential application in managing high blood pressure (Eguchi et al., 1991).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2-Amino-3-phenylpropanoic acid", "Phosphorus oxychloride", "2-Amino-4-chlorobenzoic acid", "Sodium azide", "Triethylamine", "Ethyl acetoacetate", "Benzaldehyde", "Hydrazine hydrate", "Sodium hydroxide", "3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "1. Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione: 2-Amino-3-phenylpropanoic acid is reacted with phosphorus oxychloride to form 2-chloro-3-phenylpropanoic acid. This is then reacted with sodium azide and triethylamine to form 2-azido-3-phenylpropanoic acid. The azide group is reduced using hydrazine hydrate to form 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione.", "2. Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine: Ethyl acetoacetate is reacted with benzaldehyde to form ethyl 3-phenyl-3-oxopropanoate. This is then reacted with hydrazine hydrate to form 3-phenyl-1,2,4-oxadiazol-5-amine. The amine group is then chlorinated using phosphorus oxychloride to form 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine.", "3. Coupling of intermediates: 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium hydroxide to form the final product, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
1358245-58-5 |
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-19-10-4-9-17(14-19)22-28-23(33-29-22)18-11-12-20-21(15-18)27-25(32)30(24(20)31)13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15H,5,8,13H2,(H,27,32) |
InChI Key |
IWIWQGMJVAOSHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



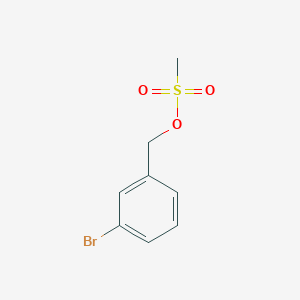
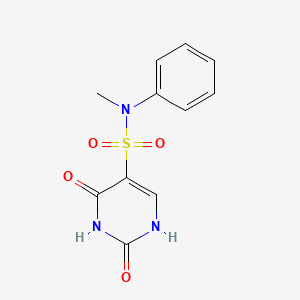

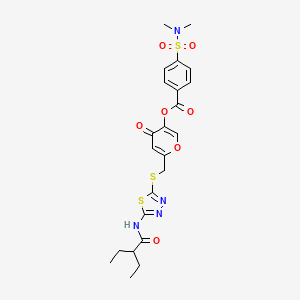
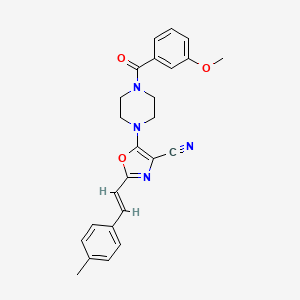
![[3-chloro-5-(trifluoromethyl)pyridin-2-yl] N,N-diethylcarbamodithioate](/img/structure/B2432282.png)
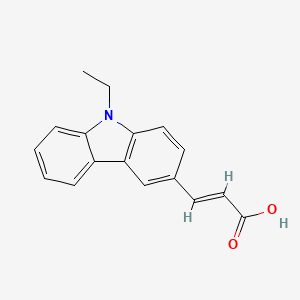
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2432285.png)
![4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432287.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2432288.png)
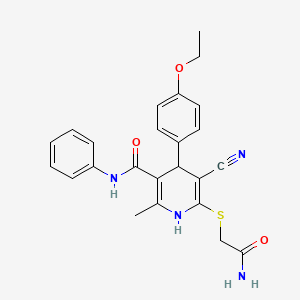
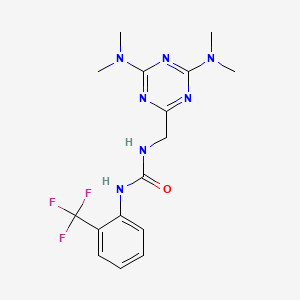
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2432293.png)
